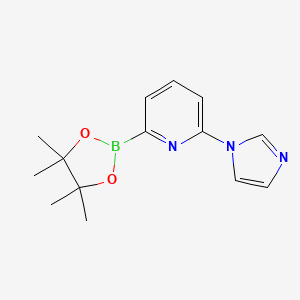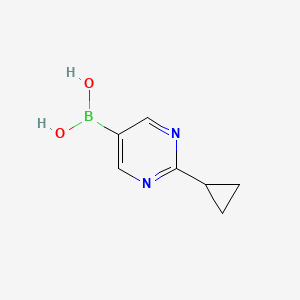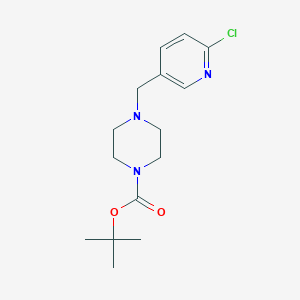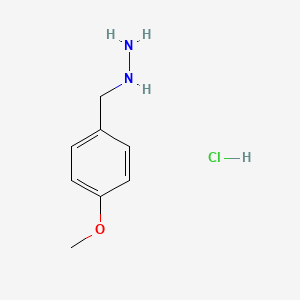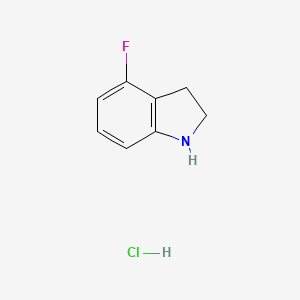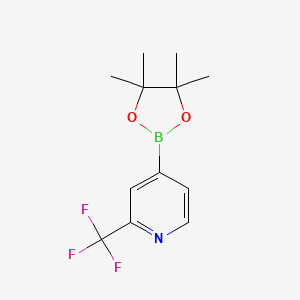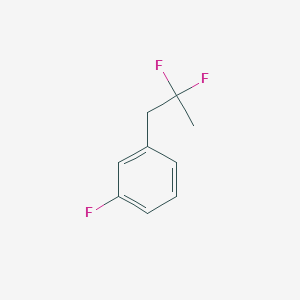
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile
Overview
Description
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile, also known as TFPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPN is a pyridine derivative that has a trifluoromethyl group attached to it, making it a highly reactive and versatile compound.
Mechanism Of Action
The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile is still not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects:
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential drug-drug interactions. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile is its versatility and reactivity, making it a useful building block for the synthesis of various compounds. However, its high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts during synthesis. Additionally, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile can be difficult to handle due to its toxicity and potential health hazards.
Future Directions
There are several future directions for the study of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile. One potential direction is the development of new therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the development of new pesticides and herbicides for agricultural use. Additionally, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile could be studied for its potential use in the synthesis of novel materials for use in electronics and other applications. Overall, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has significant potential for a wide range of applications and is an area of active research in the scientific community.
Scientific Research Applications
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agrochemicals, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been studied for its potential use in organic electronics and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)11-4-3-9(10(6-16)18-11)8-2-1-5-17-7-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEABMSPCNJPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





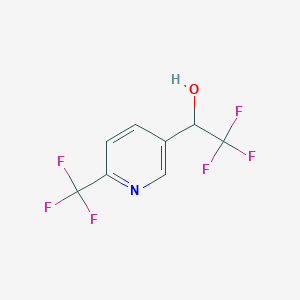
![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
